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Compound of Interest

Compound Name: KPH2f

Cat. No.: B12417061 Get Quote

This technical support center is designed for researchers, scientists, and drug development

professionals working with KPH2f, a novel dual inhibitor of URAT1 and GLUT9, in preclinical

models of hyperuricemia. Here you will find detailed troubleshooting guides and frequently

asked questions (FAQs) to address specific issues you may encounter during your

experiments.

Frequently Asked Questions (FAQs)
Q1: What is KPH2f and what is its primary mechanism of action?

A1: KPH2f is a novel, orally active small molecule that functions as a dual inhibitor of Urate

Transporter 1 (URAT1) and Glucose Transporter 9 (GLUT9).[1] These two transporters are

crucial for the reabsorption of uric acid in the kidneys. By inhibiting both URAT1 and GLUT9,

KPH2f effectively reduces serum uric acid levels, making it a promising candidate for the

treatment of hyperuricemia and gout.[1]

Q2: What are the reported IC50 values for KPH2f against URAT1 and GLUT9?

A2: KPH2f exhibits potent inhibition of URAT1 with a reported IC50 of 0.24 μM.[1][2] Its

inhibitory activity against GLUT9 is also significant, with a reported IC50 of 9.37 μM.[1][2]

Q3: How does the oral bioavailability of KPH2f compare to other uricosuric agents like

verinurad?
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A3: KPH2f has demonstrated favorable pharmacokinetic properties, with an oral bioavailability

of 30.13% in preclinical models. This is notably higher than that of verinurad, which has a

reported oral bioavailability of 21.47%.[1]

Q4: What are the common preclinical models used to evaluate the efficacy of KPH2f?

A4: The most common preclinical model is the hyperuricemic mouse model. This is typically

induced by administering a combination of potassium oxonate (a uricase inhibitor) and a purine

precursor like hypoxanthine or adenine to elevate serum uric acid levels.[3][4][5]

Q5: Are there any known off-target effects or toxicity concerns with KPH2f in preclinical

studies?

A5: Preclinical studies have suggested a good safety profile for KPH2f. It has shown little to no

inhibitory effect on hERG potassium channels, indicating a low risk of cardiotoxicity.[1]

Additionally, it has demonstrated lower in vitro cytotoxicity in human kidney (HK-2) cells

compared to verinurad.[1]

Quantitative Data Summary
The following tables summarize key quantitative data for KPH2f from preclinical studies.

Table 1: In Vitro Inhibitory Activity of KPH2f

Target IC50 (μM)
Comparison Compound
(Verinurad) IC50 (μM)

URAT1 0.24[1][2] 0.17[1]

GLUT9 9.37[1][2] -

OAT1 32.14[2] -

ABCG2 26.74[2] -

Table 2: Pharmacokinetic Parameters of KPH2f in Rats (5 mg/kg dose)
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Parameter
Intravenous (i.v.)
Administration

Oral (p.o.) Administration

Tmax (h) 0.17[1] 0.50[1]

Cmax (ng/mL) 11093.32[1] 7649.04[1]

t1/2 (h) 4.19[1] 5.14[1]

AUC (ng/mL*h) - 5656.03[1]

MRT (h) 4.80[1] 3.17[1]

Bioavailability (F) - 30.13%[1]

Table 3: In Vitro Cytotoxicity of KPH2f in HK-2 Cells

Incubation Time KPH2f IC50 (μM) Verinurad IC50 (μM)

24 hours 207.56[1] 197.45[1]

48 hours 167.24[1][2] 108.78[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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